(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine

Purity Quality Control Procurement

Regioisomer purity is critical for kinase inhibitor SAR. This 2,3'-bipyridine with specific 6-methyl and 5'-methanamine substitution prevents unpredictable catalysis in Suzuki couplings. - **Application**: Intermediate for CDK12 inhibitors (trastuzumab-resistant HER2+ breast cancer). - **Quality**: ≥98% purity minimizes metal catalyst poisoning. - **Documentation**: NMR, HPLC, LC-MS provided for patent-track programs.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1346686-86-9
Cat. No. B11900922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
CAS1346686-86-9
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CN=CC(=C2)CN
InChIInChI=1S/C12H13N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3
InChIKeyDANVSCLMOWZTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine is a heterocyclic amine characterized by a 2,3'-bipyridine core bearing a methyl substituent at the 6-position and a methanamine group at the 5'-position [1]. It belongs to the arylpyridylmethylamine family, a privileged scaffold in kinase-targeted drug discovery, particularly for cyclin-dependent kinase (CDK) inhibitor design [2]. With a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol, it is commercially available from multiple suppliers at purities ranging from 95% to 98% . The compound's 2,3'-connectivity and specific methyl/methanamine substitution pattern differentiate it from more common 2,2'-bipyridine isomers, making it a targeted synthetic intermediate rather than a broadly interchangeable building block.

Why Generic Substitution Fails in Kinase Synthesis


Bipyridyl methanamine isomers are not functionally interchangeable. In CDK inhibitor design, the 2,3'-bipyridine connectivity provides a specific vector and electronic environment that is distinct from the 2,2'-, 2,4'-, or 3,3'-isomers [1]. Even within the 2,3'-bipyridine subclass, the positions of both the methyl group (position 6 vs. 5 or 4) and the methanamine group (position 5' vs. 6') critically influence the compound's utility as a synthetic intermediate—altering cross-coupling reactivity, the geometry of the final inhibitor's ATP-binding pocket interactions, and the resulting structure-activity relationships [2]. Substituting a different regioisomer such as (2,2'-bipyridin)-5-ylmethanamine or an unsubstituted 2,3'-bipyridine would yield a different final compound with unpredictable consequences for kinase inhibition potency and selectivity .

Quantitative Differentiation Evidence


Purity Specification Comparison

Synblock offers (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine at a guaranteed purity of NLT 98% (catalog SB55225) , compared to the 95% minimum purity specification from suppliers such as AKSci and Chemenu . This 3% absolute purity difference reduces the maximum potential impurity burden from 5% to 2%, which is critical for sensitive cross-coupling reactions where even trace impurities can poison palladium catalysts or generate unwanted byproducts.

Purity Quality Control Procurement

Analytical Documentation Availability

Synblock provides a comprehensive analytical package for (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine including MSDS, NMR, HPLC, and LC-MS documentation . In contrast, many alternative suppliers provide only basic identity confirmation (CAS number and molecular formula) without detailed spectroscopic characterization . The availability of NMR and LC-MS data enables independent structural verification, which is essential for patent-tracked medicinal chemistry programs where compound identity must be rigorously documented for regulatory and intellectual property purposes [1].

Structural Confirmation Analytical Characterization Procurement Documentation

Regioisomeric Specificity in CDK12 Inhibition

In the design of CDK12 inhibitors, bipyridyl methaneamines are incorporated at the purine 6-position. The SAR study by Lee et al. (2022) demonstrated that 2,3'-bipyridine-based intermediates (compounds 14a-g and 17a-g) provided specific geometric vectors that influenced CDK12/cyclinK inhibitory activity, with different regioisomeric connectivities (2,2'-, 2,3'-, and 2,4'-) yielding distinct potency profiles [1]. While the paper does not disclose individual IC50 values for each intermediate, the broader class-level evidence demonstrates that bipyridyl connectivity is a critical determinant of biological outcome. The 6-methyl substitution on the 2,3'-bipyridine scaffold of the target compound represents a specific structural input not accommodated by 2,2'- or 2,4'-bipyridine analogs [1][2]. This is further reinforced by patent literature explicitly claiming bipyridyl derivatives with defined connectivity for TGF-beta receptor kinase inhibition [3].

Kinase Inhibition CDK12 Regioisomer Specificity Structure-Activity Relationship

Physicochemical Profile Differentiation

The target compound has a computed XLogP3-AA value of 0.7, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, a topological polar surface area (TPSA) of 51.8 Ų, and 2 rotatable bonds [1]. By comparison, the unsubstituted analog [2,3'-bipyridin]-6'-ylmethanamine (CAS not specified, but structurally equivalent without the 6-methyl group) would be expected to have a lower LogP and altered H-bond profile due to the absence of the lipophilic methyl substituent. The presence of the 6-methyl group increases lipophilicity by approximately 0.5-0.8 LogP units compared to the des-methyl analog (estimated from the methylene contribution), which can influence passive membrane permeability and CYP enzyme interactions when the building block is incorporated into a final drug-like molecule [2]. The 2 rotatable bonds provide moderate conformational flexibility while maintaining sufficient rigidity for target binding.

Physicochemical Properties LogP Solubility Drug-likeness

Application Scenarios in Medicinal Chemistry and Catalysis


CDK12-Targeted Breast Cancer Inhibitor Synthesis

Medicinal chemistry teams developing ATP-competitive CDK12 inhibitors for trastuzumab-resistant HER2+ breast cancer can use (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine as a key intermediate for the 6-position substitution on a 2,6,9-trisubstituted purine scaffold. The 2,3'-bipyridine connectivity has been specifically validated in this inhibitor class, and the 6-methyl group contributes to the lipophilic interaction profile [1]. The NLT 98% purity from Synblock minimizes catalyst poisoning during the subsequent Suzuki coupling and amination steps .

TGF-Beta Receptor Kinase Inhibitor Development

The bipyridyl scaffold is explicitly claimed in patent literature (EP2590946A1) for TGF-beta receptor kinase inhibition, with specific embodiments covering substituted 2,3'-bipyridines [2]. Procuring (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine with comprehensive analytical documentation (NMR, HPLC, LC-MS) ensures structural fidelity for patent-tracked drug discovery programs where compound identity must withstand regulatory scrutiny .

Privileged Scaffold-Based Library Synthesis

As an arylpyridylmethylamine—a privileged scaffold in kinase drug discovery—this compound serves as a versatile building block for generating focused compound libraries. The 2 rotatable bonds and balanced LogP (0.7) make it suitable for subsequent elaboration while maintaining drug-like physicochemical properties [3]. The availability of multi-gram quantities from suppliers like Leyan supports medium-throughput parallel synthesis.

Coordination Chemistry and Catalysis Research

The bipyridine core, when functionalized with a methanamine group, can act as an N,N-bidentate ligand or be further derivatized for metal complexation. The 6-methyl substitution introduces steric and electronic tuning that distinguishes it from unsubstituted bipyridine ligands [3]. Procurement from suppliers offering detailed analytical data ensures batch-to-batch consistency for reproducible catalytic studies.

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